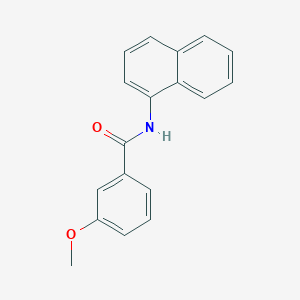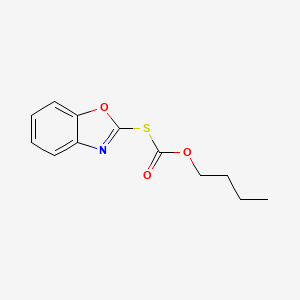
N-(3-chlorophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide
説明
N-(3-chlorophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide, also known as CPI-613, is a novel anticancer drug that has shown promising results in preclinical and clinical studies. It belongs to a class of drugs called lipoate analogs that target the mitochondrial tricarboxylic acid (TCA) cycle, which is essential for cancer cell survival and proliferation. In
作用機序
N-(3-chlorophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide targets the mitochondrial TCA cycle by inhibiting two key enzymes, pyruvate dehydrogenase (PDH) and alpha-ketoglutarate dehydrogenase (α-KGDH). These enzymes are essential for cancer cell metabolism, as they convert glucose and other nutrients into energy and building blocks for cell growth. By inhibiting PDH and α-KGDH, N-(3-chlorophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide disrupts the TCA cycle and deprives cancer cells of energy and nutrients, leading to cell death.
Biochemical and Physiological Effects:
N-(3-chlorophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide has been shown to have several biochemical and physiological effects on cancer cells. It induces oxidative stress, which leads to the production of reactive oxygen species (ROS) and DNA damage. It also inhibits the production of ATP (the energy currency of the cell) and depletes the levels of NADPH (an important reducing agent in the cell). N-(3-chlorophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide also affects the expression of several genes involved in cancer cell metabolism, apoptosis, and cell cycle regulation.
実験室実験の利点と制限
N-(3-chlorophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and modified. It has shown efficacy in a wide range of cancer types and can be used in combination with other anticancer drugs. N-(3-chlorophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide has also shown a good safety profile in clinical trials, with mild to moderate side effects.
However, there are also limitations to using N-(3-chlorophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide in lab experiments. It is a relatively new drug, and its mechanism of action is not fully understood. The synthesis of N-(3-chlorophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide is complex and low-yielding, which limits its availability for research. N-(3-chlorophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide is also expensive compared to other anticancer drugs, which may limit its use in some labs.
将来の方向性
There are several future directions for research on N-(3-chlorophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide. One direction is to further investigate its mechanism of action and identify potential biomarkers for patient selection and treatment response. Another direction is to explore the use of N-(3-chlorophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide in combination with immunotherapy, which has shown promising results in cancer treatment. Additionally, the development of more efficient and cost-effective synthesis methods for N-(3-chlorophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide could increase its availability for research and clinical use. Finally, the exploration of N-(3-chlorophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide in rare and difficult-to-treat cancers could provide new treatment options for patients.
科学的研究の応用
N-(3-chlorophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide has been extensively studied for its anticancer properties. It has shown efficacy in a wide range of cancer types, including pancreatic, leukemia, lymphoma, and lung cancer. N-(3-chlorophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cancer cell proliferation, and sensitize cancer cells to chemotherapy and radiation therapy. N-(3-chlorophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide has also been shown to have a synergistic effect with other anticancer drugs, such as gemcitabine and cisplatin.
特性
IUPAC Name |
N-(3-chlorophenyl)-2-(1,3-dioxoisoindol-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O3/c1-10(15(21)19-12-6-4-5-11(18)9-12)20-16(22)13-7-2-3-8-14(13)17(20)23/h2-10H,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLTREOZVCGOFCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC(=CC=C1)Cl)N2C(=O)C3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Chlorophenyl)-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-YL)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-({3-[3-oxo-3-(1-pyrrolidinyl)propyl]-1-piperidinyl}carbonyl)-2H-chromen-2-one](/img/structure/B3840448.png)
![N,N-dimethyl-4-[(3-methyl-4-nitro-1,1-dioxido-2(5H)-thienylidene)methyl]aniline](/img/structure/B3840450.png)


![N'-[(5-bromo-2-thienyl)methylene]-3-chlorobenzohydrazide](/img/structure/B3840470.png)

![2-{[5-acetyl-4-(4-chlorophenyl)-3-cyano-6-methyl-1,4-dihydro-2-pyridinyl]thio}-N-(4-bromophenyl)acetamide](/img/structure/B3840484.png)

![3-(2,4-dichlorophenyl)-2-[2-(4-nitrophenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B3840503.png)
![3,3,6-trimethyl-2,3,4,7-tetrahydro-1H-indolo[2,3-c]quinolin-1-one](/img/structure/B3840523.png)

![2-[4-(4-methoxyphenyl)-2-oxo-1-pyrrolidinyl]acetamide](/img/structure/B3840538.png)

![N-{5-oxo-1-[2-(trifluoromethyl)benzyl]-3-pyrrolidinyl}-2-phenoxyacetamide](/img/structure/B3840557.png)